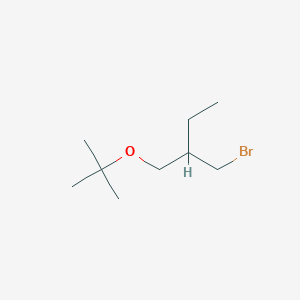![molecular formula C12H19N3O4 B13633669 2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(tert-butoxy)carbonyl]amino}-4-(1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyl dicarbonate (Boc2O) with an amino acid derivative in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The pyrazolyl group can be introduced through a nucleophilic substitution reaction using a suitable pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-4-(1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazolyl group can be oxidized to form corresponding N-oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: TFA in dichloromethane or hydrochloric acid in methanol can be used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Deprotected amino acid derivatives.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
2-{[(tert-butoxy)carbonyl]amino}-4-(1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4-(1H-pyrazol-1-yl)butanoic acid depends on its specific application. In general, the Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The pyrazolyl group can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
相似化合物的比较
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-4-(1H-pyrazol-1-yl)butanoic acid is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties. The pyrazolyl group can engage in specific interactions with biological targets, making this compound valuable in medicinal chemistry and drug design.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyrazol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-15-7-4-6-13-15/h4,6-7,9H,5,8H2,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJIUWJNILNLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN1C=CC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
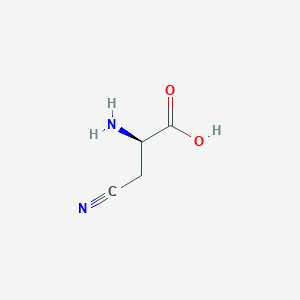
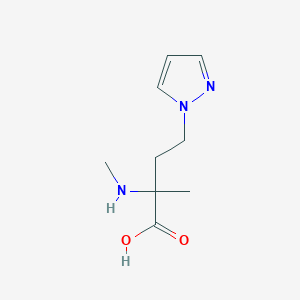
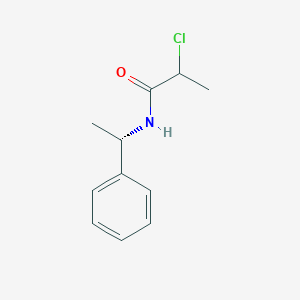
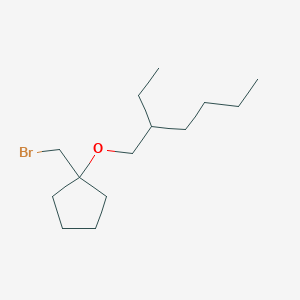
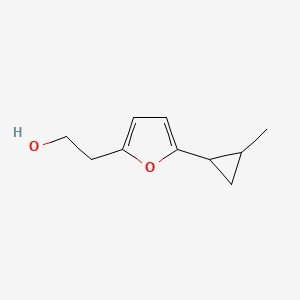
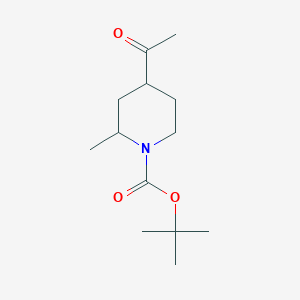


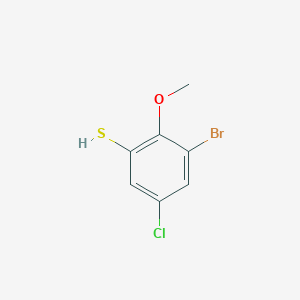
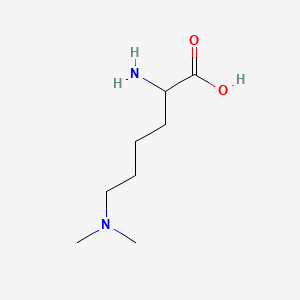
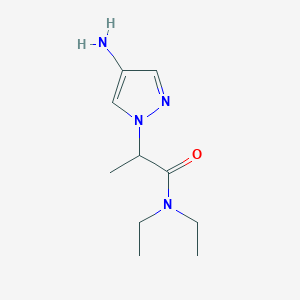
![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)

